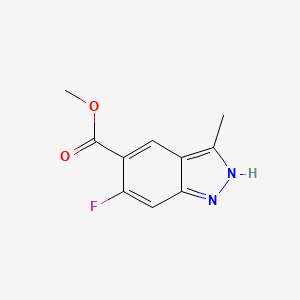
methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-fluoro-3-méthyl-1H-indazole-5-carboxylate de méthyle est un composé hétérocyclique qui appartient à la famille des indazoles. Les indazoles sont connus pour leur large éventail d'applications médicinales, notamment leurs propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-fluoro-3-méthyl-1H-indazole-5-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante comprend la réaction de l'acide 2-fluoro-5-nitrobenzoïque avec la méthylamine, suivie d'une cyclisation à l'aide d'un catalyseur approprié . Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs tels que l'acétate de cuivre (Cu(OAc)2) sous atmosphère d'oxygène .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les sous-produits sont des pratiques courantes en milieu industriel .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-fluoro-3-méthyl-1H-indazole-5-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4).
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou neutre.
Réduction : NaBH4 dans le méthanol ou l'éthanol.
Substitution : NaOCH3 dans le méthanol ou KOtBu dans le tert-butanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
Le 6-fluoro-3-méthyl-1H-indazole-5-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigated pour son potentiel comme inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux médicaments.
Mécanisme d'action
Le mécanisme d'action du 6-fluoro-3-méthyl-1H-indazole-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes ou moduler l'activité des récepteurs, conduisant à ses effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Fluoro-3-méthyl-1H-indazole : Partage le noyau indazole mais manque du groupe carboxylate.
6-fluoro-1H-indazole-5-carboxylate de méthyle : Structure similaire mais sans le groupe méthyle en position 3.
Unicité
Le 6-fluoro-3-méthyl-1H-indazole-5-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence à la fois du fluor et des groupes méthyle, ainsi que de l'ester carboxylate, fournit un ensemble distinct de propriétés qui peuvent être exploitées dans diverses applications .
Propriétés
Formule moléculaire |
C10H9FN2O2 |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
methyl 6-fluoro-3-methyl-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-5-6-3-7(10(14)15-2)8(11)4-9(6)13-12-5/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
RJOLBIDETVZLGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C(=CC2=NN1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















